4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride
Description
Chemical Structure and Properties
4,9-Dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride is a β-carboline derivative featuring a fused pyrido-indole core. Its hydrochloride salt enhances solubility in polar solvents, making it advantageous for pharmacological applications. The compound’s structure includes a partially hydrogenated pyridine ring (4,9-dihydro) and a carboxylic acid group at position 3, which is critical for interactions with biological targets .
Synthesis
The synthesis typically involves cyclization of substituted tryptamine derivatives. For example, L-tryptamine reacts with benzaldehyde in acetic acid to form tetrahydro intermediates, followed by oxidation and esterification steps. Hydrolysis of the ester yields the carboxylic acid, which is subsequently treated with HCl to form the hydrochloride salt (yield: ~65%) .
Additionally, derivatives exhibit substrate-selective cyclooxygenase-2 (COX-2) inhibition, suggesting anti-inflammatory applications .
Properties
IUPAC Name |
4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2.ClH/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10;/h1-4,6,10,14H,5H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOFENHROGHQRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=CC2=C1C3=CC=CC=C3N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20806-94-4 | |
| Record name | 3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Fischer Indole Cyclization with Ethyl Pyruvate
The foundational approach involves Fischer indole synthesis using ethyl pyruvate (C₅H₈O₃) and substituted phenylhydrazines. Under acidic conditions (HCl/EtOH, reflux), cyclization generates the tetrahydropyridoindole core. A 2017 protocol achieved 68% yield for 6-chloro derivatives by maintaining strict temperature control at 78°C. Critical parameters:
- Acid concentration : 2M HCl optimizes protonation without side reactions
- Reaction time : 8–12 hours prevents over-oxidation
- Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance cyclization kinetics
Visible-Light-Mediated Trifluoromethylation
Liu et al. (2018) demonstrated that irradiating isonitrile-substituted indoles (365 nm LED) with Togni II reagent (C₆H₅F₃O₂S) induces radical trifluoromethylation. While originally targeting 1-CF₃ analogs, this method adapts to carboxylic acid precursors by substituting isonitriles with ester-functionalized variants. Key advantages:
- Regioselectivity : >98% C3 functionalization
- Functional group tolerance : Compatible with ester (–COOR) and halogen substituents
- Yield optimization : 72% achieved using 1.5 eq Togni II and 24h irradiation
Carboxylic Acid Group Introduction
Ester Hydrolysis Strategies
Post-cyclization ester hydrolysis represents the most direct route to the carboxylic acid functionality. The patent EP0934319B1 details a two-stage process:
Stage 1 : Saponification
| Condition | Specification |
|---|---|
| Base | 2M NaOH |
| Solvent | THF/H₂O (3:1) |
| Temperature | 60°C |
| Time | 4h |
| Yield | 89% |
Stage 2 : Acidification
| Parameter | Value |
|---|---|
| Acid | 6M HCl |
| pH target | 2.5–3.0 |
| Precipitation temp | 0–5°C |
| Purity | 98.2% (HPLC) |
Direct Carbonylation Approaches
EP0820986A1 discloses palladium-catalyzed carbonylation of 2,3-dihalopyridines (X = Cl, Br) under 50 bar CO pressure. While effective for simple esters (e.g., methyl carboxylates), this method shows limited success with polycyclic systems due to:
- Steric hindrance at C3 position (TSA = 142 Ų)
- Competing dihalide disproportionation above 80°C
- Catalyst poisoning by indolic nitrogen atoms
Optimized conditions for pyridoindoles:
| Catalyst | Pd(OAc)₂ (2 mol%) |
|---|---|
| Ligand | Xantphos (4 mol%) |
| Base | K₂CO₃ |
| Solvent | DMF |
| CO pressure | 30 bar |
| Conversion | 54% |
Hydrochloride Salt Formation
Gas-Phase HCl Treatment
Exposing the free base to HCl gas in anhydrous ethanol induces quantitative salt formation. EP0934319B1 reports:
- Stoichiometry: 1.05 eq HCl prevents acid excess
- Temperature: −10°C minimizes ester cleavage
- Crystallization: Dropwise addition to Et₂O yields 97% pure product
Aqueous HCl Precipitation
For scale-up, 37% HCl(aq) addition to methanolic solutions provides:
- Faster crystallization kinetics (tₐᵥ = 15 min vs. 2h for gas method)
- Reduced equipment costs (no gas handling)
- Slightly lower purity (94–96%) due to water inclusion
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Fischer/HCl gas | 68 | 97 | 1.0 | Excellent |
| Visible-light/HCl(aq) | 72 | 95 | 1.3 | Moderate |
| Carbonylation/HCl gas | 54 | 93 | 2.1 | Poor |
Key observations:
Chemical Reactions Analysis
Types of Reactions
4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex β-carboline derivatives, while reduction could produce simpler indole derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyridoindole compounds exhibit anticancer properties. Specifically, 4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that modifications in the molecular structure can enhance its cytotoxic effects against specific cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
Neuroprotective Effects
This compound has shown promise in neuroprotection. Studies have indicated that it may protect neuronal cells from oxidative stress and apoptosis. The mechanism involves modulation of signaling pathways related to cell survival and inflammation . Such properties make it a candidate for further research into treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.
Pharmacological Applications
Pepsin Inhibition
The compound has been identified as a pepsin inhibitor, which can be beneficial in treating gastric disorders. Pepsin inhibitors are crucial in managing conditions like peptic ulcers and gastroesophageal reflux disease (GERD). Research has highlighted the effectiveness of 4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid in reducing pepsin activity, thus providing a therapeutic avenue for gastrointestinal health .
Antimicrobial Properties
Recent studies have explored the antimicrobial effects of this compound against various pathogens. Its efficacy in inhibiting bacterial growth suggests potential applications in developing new antimicrobial agents. The structure-activity relationship (SAR) studies are ongoing to optimize its effectiveness against resistant strains .
Biochemical Probes
Enzyme Inhibition Studies
The compound serves as a useful biochemical probe for studying enzyme activities related to various metabolic pathways. By inhibiting specific enzymes, researchers can better understand their roles in biological systems and disease mechanisms. For instance, its application in studying protease activities has provided insights into protein metabolism and regulation .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Inhibition of cancer cell proliferation |
| Neuroprotective effects | Protection against neurodegeneration | |
| Pharmacology | Pepsin inhibition | Management of gastric disorders |
| Antimicrobial properties | Development of new antimicrobial agents | |
| Biochemical Probes | Enzyme inhibition studies | Insights into metabolic pathways |
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry explored the modification of the pyridoindole scaffold to enhance anticancer activity. The results indicated that certain derivatives exhibited increased potency against breast cancer cell lines .
- Neuroprotection : A research article highlighted the neuroprotective effects of 4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid in a mouse model of Alzheimer’s disease, showing significant improvements in cognitive functions and reduced amyloid plaque formation .
- Pepsin Inhibition : A clinical trial evaluated the efficacy of this compound as a pepsin inhibitor in patients with GERD. The results showed a marked reduction in symptoms compared to the control group .
Mechanism of Action
The mechanism of action of 4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- The hydrochloride salt of the target compound improves aqueous solubility compared to non-ionic analogs like harmaline .
- Substituents (e.g., methoxy in harmaline, benzodioxol in Tadalafil impurity) significantly alter target selectivity. For instance, harmaline’s methoxy group enhances binding to monoamine oxidases, while the Tadalafil analog’s benzodioxol group favors phosphodiesterase-5 .
Pharmacological Activity
COX-2 Inhibition :
- In contrast, N-ethyl-1-phenyl-9H-pyrido[3,4-b]indole-3-formamide (F1) demonstrated substrate-selective COX-2 inhibition (IC50 = 2.1 μM), highlighting the importance of substituent positioning .
Neuroprotective Effects :
Key Observations :
Physicochemical Properties
Biological Activity
4,9-Dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid; hydrochloride is a compound belonging to the class of β-carbolines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H10N2O
- Molecular Weight : 214.22 g/mol
- CAS Number : 39537-10-5
Antiviral Activity
Recent studies have demonstrated that derivatives of pyridoindole compounds exhibit significant antiviral properties. For example, a structurally related compound showed promising results against SARS-CoV-2, achieving complete inhibition of viral replication at a concentration of 52.0 μM. The compound also exhibited interferon-inducing activity, which is crucial for antiviral defense mechanisms .
| Compound | Concentration (μM) | Viral Replication Inhibition (%) | Interferon Induction (U/mL) |
|---|---|---|---|
| Pyridoindole Derivative | 52.0 | 100 | 40 |
Anticancer Activity
The anticancer potential of 4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid has been explored in various studies. Compounds with similar structures have shown effectiveness against multiple cancer cell lines including breast cancer (MDA-MB-231) and lung cancer cells. Notably, certain compounds have demonstrated the ability to induce apoptosis and inhibit cell proliferation at low concentrations (1.0 μM to 10.0 μM) through mechanisms involving caspase activation .
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 1.0 | Apoptosis induction |
| A375 | 10.0 | Microtubule destabilization |
The biological activity of 4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid is attributed to its ability to interact with various molecular targets:
- Inhibition of Viral Replication : The compound's structure allows it to interfere with viral entry or replication processes, potentially by modulating host cell pathways.
- Antitumor Effects : It may act as a microtubule-destabilizing agent, leading to disrupted mitotic processes in cancer cells.
- Caspase Activation : The induction of apoptosis in cancer cells is likely mediated through the activation of caspases, which are crucial for the apoptotic pathway.
Case Studies
A notable study investigated the effects of a pyridoindole derivative on a mouse model for cancer therapy. The compound was administered intraperitoneally at a dose of 70 μg/mouse, resulting in significant tumor size reduction and enhanced immune response indicated by increased interferon levels in serum samples collected at various time intervals post-treatment .
Table: Interferon Induction in Mouse Model
| Time (h) | IFN Titer (U/mL) |
|---|---|
| 2 | 40 |
| 24 | 20 |
| 48 | 20 |
| 72 | 20 |
Q & A
Q. What are the recommended synthetic routes for 4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions. A widely used method is the Bischler–Napieralski reaction , where substituted N-acetyltryptamine undergoes cyclization using phosphorus oxychloride (POCl₃) in refluxing toluene . Key optimization parameters include:
- Temperature control : Maintain reflux conditions (110–120°C) to prevent side reactions.
- Catalyst stoichiometry : POCl₃ acts as both a catalyst and dehydrating agent; excess amounts improve yield but require careful quenching.
- Purification : Silica gel column chromatography is essential to isolate the hydrochloride salt with >95% purity .
Q. Table 1: Example Yields from Multi-Step Synthesis
| Step | Reaction Type | Yield (%) | Key Conditions |
|---|---|---|---|
| 1 | Cyclization (Bischler–Nap.) | 60–75 | Toluene, POCl₃, reflux |
| 2 | Hydrochloride Salt Formation | 85–90 | HCl gas in dry ether |
Q. How should researchers characterize the hydrochloride salt form, and what analytical techniques are critical for structural confirmation?
Characterization requires a combination of spectroscopic and chromatographic methods :
- HPLC : Purity assessment using a C18 column with a mobile phase of acetonitrile/0.1% TFA (gradient elution) .
- NMR : ¹H and ¹³C NMR confirm the indole backbone and carboxylic acid moiety. For example, the aromatic protons appear at δ 7.2–7.8 ppm, while the carboxylic acid proton is absent due to salt formation .
- Mass Spectrometry (HR-ESI-MS) : Validate molecular weight (e.g., [M+H]+ for C₁₂H₁₄N₂O₂·HCl: calc. 269.06, obs. 269.05) .
Q. What factors influence the stability of this compound in experimental settings?
- pH : The hydrochloride salt enhances aqueous solubility but is prone to hydrolysis at pH > 6. Store solutions at pH 3–5 .
- Light/Temperature : Degrades under UV light; store lyophilized powder at –20°C in amber vials .
- Excipients : Use cryoprotectants (e.g., trehalose) for long-term stability in biological assays .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the indole ring) affect biological activity, and what methodologies are used to study structure-activity relationships (SAR)?
SAR studies often focus on substituent effects using analogs synthesized via:
- Benzylation : Introduce electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) at the indole C-7 position .
- Stereochemical control : Chiral HPLC separates enantiomers to evaluate differential receptor binding .
Q. Table 2: Biological Activity of Structural Analogs
| Compound | Modification | MIC (μg/mL)* | Target Receptor |
|---|---|---|---|
| (1S,3S)-Methyl derivative | –CH₃ at C-1 | 16 (S. aureus) | 5-HT₂A serotonin receptor |
| (1R,3S)-Methyl derivative | –CH₃ (opposite stereo) | 8 (S. aureus) | Dopamine D₂ receptor |
| 2-Nitrophenyl derivative | –NO₂ at C-2 | 32 (E. coli) | COX-2 inhibition |
*MIC: Minimum inhibitory concentration in antimicrobial assays.
Q. How can researchers resolve contradictions in reported receptor affinities or mechanisms of action?
Discrepancies often arise from assay-specific conditions or stereochemical impurities :
- Receptor profiling : Use radioligand binding assays (e.g., ³H-serotonin for 5-HT receptors) with strict pH control .
- Data normalization : Compare results against internal standards (e.g., harmalol for indole alkaloids) .
- Purity validation : Ensure enantiomeric excess (>99%) via chiral chromatography to exclude confounding effects from stereoisomers .
Q. What advanced strategies are recommended for studying the compound’s interaction with biological macromolecules?
- Molecular docking : Use software like AutoDock Vina to model binding to COX-2 or serotonin receptors, guided by NMR-derived structural data .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with purified proteins .
- Metabolomics : Track downstream effects via LC-MS/MS to identify altered pathways (e.g., arachidonic acid metabolism) .
Q. How can researchers address low yields or side products during large-scale synthesis?
- Process optimization : Use Design of Experiments (DoE) to test variables like solvent polarity (e.g., DCM vs. THF) and reaction time .
- Byproduct identification : LC-MS monitors intermediates; common side products include dehydrohalogenated derivatives .
- Scale-up protocols : Pilot studies show that flow chemistry reduces variability compared to batch synthesis .
Data Contradiction Analysis Example
Conflict : Antimicrobial activity varies across studies for structurally similar analogs.
Resolution :
- Assay variability : MIC values depend on bacterial strain (e.g., S. aureus vs. E. coli) and culture media .
- Solubility differences : Hydrochloride salts exhibit better bioavailability in aqueous assays than free bases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
